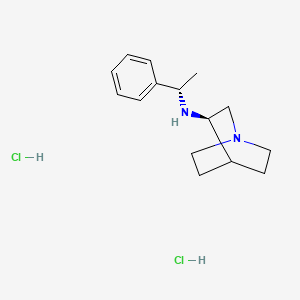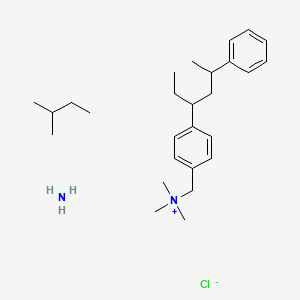
(R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C15H24Cl2N2 and its molecular weight is 303.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mass Spectroscopy of Quinuclidine Compounds
Quinuclidine compounds, including those related to (R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride, have been studied for their mass spectra, which is crucial for identifying and analyzing these compounds. The study by Vincze et al. (1980) focused on the electron impact mass spectra of various quinuclidine derivatives, providing insights into their fragmentation patterns and rearrangements, which are essential for developing sensitive methods of analysis for these biologically active compounds (Vincze et al., 1980).
Cholinolytic Activity and Stereochemistry
The compound has been researched for its effects on central muscarinic and nicotinic receptors. Niu et al. (1990) examined the cholinolytic actions of optical isomers of quinuclidine derivatives, finding that they blocked both muscarinic and nicotinic receptors in the central nervous system and demonstrated stereoselective specificity (Niu et al., 1990).
Synthesis and Chemical Transformations
Research has also focused on the synthesis and transformation of quinuclidine derivatives. Hamama et al. (2011) explored the synthesis of fused and spiro nitrogen heterocycles of quinuclidine, which has applications in the development of new chemical entities (Hamama et al., 2011). Moreover, Langlois et al. (2006) described the synthesis of (R) and (S)-3-amino quinuclidine, an important building block for chiral 5-HT3 serotonin receptor antagonists (Langlois et al., 2006).
Pharmaceutical Applications
The compound's derivatives have shown potential in pharmaceutical applications. For instance, Sharma et al. (2016) synthesized a novel quinuclidine derivative and evaluated its antimalarial activity in vitro against Plasmodium falciparum, showing promising results (Sharma et al., 2016).
Kinetic and Mechanistic Studies
Kinetic studies involving quinuclidine derivatives have been conducted to understand their reaction mechanisms better. Castro et al. (2008) carried out a kinetic study on the reactions of quinuclidines with aryl chlorothionoformates, providing insights into the reaction mechanisms and factors influencing reactivity (Castro et al., 2008).
Safety and Hazards
The compound is labeled as hazardous (Xi) and has safety codes of 26-38-36-S36-S26 . This suggests that it may cause irritation to the eyes, respiratory system, and skin. It should be handled with care, and in case of contact with eyes, rinse immediately with plenty of water and seek medical advice .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride can be achieved through a multi-step synthetic pathway involving the use of various reagents and catalysts.", "Starting Materials": [ "Quinuclidine", "Phenylacetic acid", "Thionyl chloride", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Ethanol", "Diethyl ether", "Chloroform", "Acetonitrile" ], "Reaction": [ "Step 1: Quinuclidine is reacted with phenylacetic acid in the presence of thionyl chloride to form (S)-1-phenylethylquinuclidin-3-amine.", "Step 2: (S)-1-phenylethylquinuclidin-3-amine is then treated with sodium hydroxide and sodium borohydride to reduce the ketone group and form (R)-N-((S)-1-phenylethyl)quinuclidin-3-amine.", "Step 3: (R)-N-((S)-1-phenylethyl)quinuclidin-3-amine is then converted to its dihydrochloride salt by reacting it with hydrochloric acid in ethanol.", "Step 4: The dihydrochloride salt is then precipitated out of the solution by adding diethyl ether and filtered to obtain the final product." ] } | |
CAS-Nummer |
120570-09-4 |
Molekularformel |
C15H24Cl2N2 |
Molekulargewicht |
303.3 g/mol |
IUPAC-Name |
N-(1-phenylethyl)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |
InChI |
InChI=1S/C15H22N2.2ClH/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17;;/h2-6,12,14-16H,7-11H2,1H3;2*1H |
InChI-Schlüssel |
BABMCKVVGDIUCA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Butyl-1,6-dihydro-4-methyl-6-oxo-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl](/img/no-structure.png)






![Benzyl N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B1145525.png)
![Benzyl [amino(methylsulfanyl)methylene]carbamate](/img/structure/B1145529.png)
